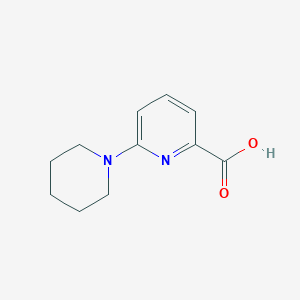

6-(Piperidin-1-yl)picolinic acid

Descripción

Overview of Picolinic Acid Derivatives as a Class of Research Interest

Picolinic acid, or pyridine-2-carboxylic acid, is distinguished by the proximity of its carboxylic acid group to the ring's nitrogen atom. This arrangement allows picolinic acid and its derivatives to act as effective bidentate chelating agents for various metal ions, a property that is central to many of its biological functions. nih.gov Picolinic acid itself is an endogenous catabolite of the amino acid tryptophan and is implicated in neuroprotective, immunological, and anti-proliferative effects. nih.govnih.gov

In medicinal chemistry, the picolinic acid scaffold is found in a number of natural and synthetic therapeutic agents. nih.gov For instance, it forms the core of the anti-cancer and anti-bacterial agent streptonigrin (B15502) and the antibiotic fusaric acid. nih.gov The ability of picolinic acid derivatives to interact with biological targets, often through metal chelation or by mimicking endogenous molecules, has made them a fertile ground for drug discovery. youtube.com Researchers continue to explore new derivatives, synthesizing and testing novel compounds for a variety of therapeutic applications, including as antiviral agents. nih.govrsc.org

Significance of the 6-Substituted Picolinic Acid Scaffold in Medicinal and Synthetic Chemistry Research

Modification of the picolinic acid structure at the 6-position has proven to be a particularly fruitful strategy in the development of new functional molecules. The introduction of substituents at this position can significantly alter the steric and electronic properties of the picolinic acid scaffold, leading to compounds with novel or enhanced activities.

In synthetic chemistry, 6-substituted picolinic acids are valuable intermediates. The reactivity of the pyridine (B92270) ring can be modulated by the nature of the substituent at the 6-position, allowing for further chemical transformations to build more complex molecules. A common synthetic route to access these compounds involves the nucleophilic aromatic substitution of a leaving group, such as a halogen, at the 6-position of the picolinic acid ring. youtube.com

Rationale for Academic Investigation of 6-(Piperidin-1-yl)picolinic Acid and Related Structural Motifs

The specific compound, this compound, combines the picolinic acid scaffold with a piperidine (B6355638) ring at the 6-position. The rationale for its academic investigation stems from the recognized importance of both of these structural motifs in medicinal chemistry.

The piperidine ring is a ubiquitous feature in pharmaceuticals and is present in numerous approved drugs. mdpi.com Its inclusion in a molecule can enhance solubility, improve metabolic stability, and provide a three-dimensional structure that can lead to stronger interactions with biological targets. mdpi.com The combination of the chelating properties of the picolinic acid moiety with the favorable pharmacokinetic characteristics of the piperidine ring makes this compound an attractive candidate for investigation as a potential therapeutic agent or as a versatile building block in the synthesis of more complex drug candidates.

The synthesis of this compound would likely proceed via a nucleophilic aromatic substitution reaction, where a 6-halopicolinic acid is treated with piperidine. nih.govyoutube.com This type of reaction is a well-established method for the formation of carbon-nitrogen bonds on pyridine rings.

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, its structural components suggest potential for investigation in areas where picolinic acid and piperidine derivatives have shown promise, such as in the development of enzyme inhibitors, anti-inflammatory agents, or compounds targeting the central nervous system.

Chemical Compound Data

| Compound Name |

| This compound |

| Picolinic acid |

| Nicotinic acid |

| Isonicotinic acid |

| Streptonigrin |

| Fusaric acid |

| Piperidine |

| 6-halopicolinic acid |

Properties of this compound

| Property | Value | Source |

| CAS Number | 868755-50-4 | chemscene.comumsl.edubldpharm.com |

| Molecular Formula | C11H14N2O2 | chemscene.combldpharm.com |

| Molecular Weight | 206.24 g/mol | chemscene.combldpharm.com |

| Appearance | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Solubility | Not specified in literature | |

| SMILES | O=C(O)C1=NC(N2CCCCC2)=CC=C1 | bldpharm.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-piperidin-1-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNWTBPSTOBOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594449 | |

| Record name | 6-(Piperidin-1-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868755-50-4 | |

| Record name | 6-(1-Piperidinyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Piperidin-1-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 6-(Piperidin-1-yl)picolinic Acid and its Direct Precursors

The synthesis of this compound and its immediate precursors relies on established and innovative chemical methodologies. These strategies primarily involve the formation of the picolinic acid core, followed by the introduction of the piperidine (B6355638) moiety.

Permanganate (B83412) Oxidation Routes for Picolinic Acid Synthesis

A foundational method for synthesizing picolinic acid, a direct precursor, is the oxidation of α-picoline. orgsyn.org Potassium permanganate (KMnO4) is a commonly employed oxidizing agent for this transformation. orgsyn.orgwikipedia.org The reaction is typically carried out in an aqueous solution. orgsyn.org Historically, the process involved heating α-picoline with potassium permanganate, followed by isolation of the picolinic acid, often through its copper salt. orgsyn.orggoogle.com

The general procedure involves adding potassium permanganate portion-wise to a heated aqueous solution of α-picoline. orgsyn.org The reaction mixture is heated until the characteristic purple color of the permanganate disappears, indicating its consumption. orgsyn.org The resulting manganese dioxide is filtered off, and the filtrate is concentrated and acidified to precipitate the picolinic acid, which can be isolated as its hydrochloride salt. orgsyn.org Yields for this method can be around 50-51%. orgsyn.org

Alternative oxidation conditions have also been explored. Oxidation of α-picoline with sulfuric acid and manganese dioxide has been described as a method to produce picolinic acid. google.com Furthermore, oxidation of 2-picoline with nitric acid is another route to picolinic acid. wikipedia.org Commercially, picolinic acid can be produced by the ammoxidation of 2-picoline to form 2-cyanopyridine, followed by hydrolysis. wikipedia.orgchemicalbook.com

The choice of oxidizing agent and reaction conditions can be influenced by factors such as yield, cost, and environmental considerations. For instance, permanganate oxidation is noted for its versatility and the eco-friendly nature of the process compared to some other heavy metal oxidants. researchgate.net

Nucleophilic Substitution Approaches for Pyridine (B92270) Ring Functionalization

The introduction of the piperidine group onto the pyridine ring is a crucial step in the synthesis of the target compound. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a suitable leaving group at the 6-position of a picolinic acid derivative is displaced by piperidine.

A common precursor for this reaction is 6-chloropicolinic acid. chemicalbook.comnih.gov The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen and the carboxylic acid group. stackexchange.comquora.comquimicaorganica.org The reaction of 6-chloropicolinic acid with piperidine leads to the formation of this compound.

The regioselectivity of nucleophilic attack on the pyridine ring is a key consideration. Attack is favored at the 2- and 4-positions (ortho and para to the nitrogen) because the negative charge of the resulting intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.comquora.com This makes the 6-position (equivalent to the 2-position) an activated site for nucleophilic substitution.

The synthesis of the 6-chloropicolinic acid precursor itself is an important consideration. It can be prepared from related pyridine derivatives through various halogenation techniques.

Carboxylation Reactions in Picolinic Acid Derivative Synthesis

While oxidation and nucleophilic substitution are primary routes, carboxylation reactions can also be employed in the synthesis of picolinic acid derivatives. One such method is the Hammick reaction, which involves the thermal decarboxylation of α-picolinic acids in the presence of a carbonyl compound to form 2-pyridyl-carbinols. wikipedia.org Although this reaction leads to a different functional group, it demonstrates a pathway involving the manipulation of the carboxyl group on the pyridine ring. The reaction proceeds through a reactive intermediate formed upon decarboxylation. wikipedia.org

More direct carboxylation methods can involve the reaction of an organometallic pyridine derivative with carbon dioxide. However, for the specific synthesis of this compound, the more common and efficient route involves the initial formation of the picolinic acid core followed by the introduction of the piperidine substituent.

Derivatization Pathways for Amide Formation from this compound

The carboxylic acid functionality of this compound allows for a variety of chemical transformations, with amide bond formation being a particularly significant pathway for generating a diverse range of analogues.

Standard Amide Bond Formation Techniques

The conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis. libretexts.org Several standard methods can be applied to this compound.

One common approach involves the use of a coupling agent to activate the carboxylic acid. libretexts.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are widely used for this purpose. khanacademy.orgyoutube.com The mechanism involves the carboxylic acid adding to the DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine to form the amide bond, with dicyclohexylurea being formed as a byproduct. youtube.com

Another standard method is the conversion of the carboxylic acid to an acid chloride. khanacademy.org This is often achieved by reacting the carboxylic acid with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netgoogle.com The resulting acid chloride is highly electrophilic and reacts readily with an amine to form the corresponding amide. khanacademy.org The use of a base, such as pyridine or triethylamine, is often necessary to neutralize the hydrochloric acid generated during the reaction. google.comquizlet.com

A study on the reaction of picolinic acid with thionyl chloride to generate the acid chloride in situ for reaction with N-alkylanilines resulted in the formation of the expected N-alkyl-N-phenylpicolinamides, as well as the corresponding 4-chloro-N-alkyl-N-phenylpicolinamides. researchgate.net

| Reagent | Product | Reference |

| Thionyl chloride/N-alkylaniline | N-alkyl-N-phenylpicolinamide | researchgate.net |

| Thionyl chloride/N-alkylaniline | 4-chloro-N-alkyl-N-phenylpicolinamide | researchgate.net |

Microwave-Assisted Synthetic Approaches for Analogues

To accelerate reaction times and often improve yields, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. mdpi.comnih.gov This technology can be effectively applied to the synthesis of analogues of this compound.

For instance, microwave irradiation has been successfully used in the synthesis of quinoline (B57606) thiosemicarbazones, which involves the condensation of a carbaldehyde with a thiosemicarbazide. mdpi.comnih.gov This demonstrates the utility of microwave assistance in forming C=N bonds, a key step in creating certain amide-like structures. The reactions are often completed in a matter of minutes with excellent yields. mdpi.com

This methodology can be extended to the synthesis of amides from this compound. By employing microwave irradiation, the coupling reactions between the carboxylic acid (or its activated form) and various amines can be significantly expedited, allowing for the rapid generation of a library of amide analogues.

A study reported a one-pot microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids from 2-aminopyridine, cyanamide, and various carbonyl compounds under neat conditions, highlighting the efficiency and environmental benefits of this approach. nih.gov

Exploration of Protecting Group Strategies in Picolinic Acid Derivative Synthesis

The synthesis of substituted picolinic acids often necessitates the use of protecting groups to mask reactive functional groups and ensure regioselectivity. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal.

The picoloyl (Pico) ester has emerged as a versatile protecting group, particularly in carbohydrate chemistry, and its principles can be applied to the synthesis of picolinic acid derivatives. Current time information in Bangalore, IN.wikipedia.org The Pico group can be introduced by reacting picolinic acid with a hydroxyl group in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP). umsl.edu One of the key advantages of the Pico group is its chemoselective cleavage. While it is stable under many conditions, it can be removed using zinc(II) acetate (B1210297) or copper(II) acetate in the presence of other common protecting groups. umsl.edu Furthermore, catalytic amounts of iron(III) chloride or copper(II) acetate can also be employed for its removal. Current time information in Bangalore, IN.umsl.edu

Another strategy involves the use of benzyl-protected hydroxy groups, which are removable via palladium-catalyzed hydrogenolysis. nih.gov This method is particularly useful when other functional groups in the molecule are sensitive to the conditions required for Pico group removal. In some synthetic pathways for complex picolinic acid derivatives, processes have been developed that advantageously avoid the need for protecting group manipulations, thereby improving atom economy and reducing waste. nih.gov

Table 1: Protecting Group Strategies for Picolinic Acid Derivatives

| Protecting Group | Introduction Method | Cleavage Method | Key Features |

| Picoloyl (Pico) | Picolinic acid, EDC, DMAP | Catalytic Cu(II) or Fe(III) salts; Zn(II) acetate | Highly chemoselective removal. Current time information in Bangalore, IN.umsl.edu |

| Benzyl | Benzyl halide, base | Palladium-catalyzed hydrogenolysis | Orthogonal to many other protecting groups. nih.gov |

Synthetic Routes for Incorporating Piperidine Moieties into Pyridine Carboxylic Acid Scaffolds

The introduction of a piperidine ring onto a pyridine carboxylic acid framework can be achieved through various synthetic strategies. A primary method involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group on the pyridine ring with piperidine.

For the synthesis of this compound, a plausible route starts with a 6-halopicolinic acid derivative, such as 6-chloropicolinic acid. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group (or its ester form) activates the 6-position towards nucleophilic attack. The reaction with piperidine, often in a suitable solvent and sometimes at elevated temperatures, leads to the displacement of the halide and the formation of the desired product. The reactivity order for leaving groups in SNAr reactions on activated aryl systems is typically F > NO2 > Cl ≈ Br > I. nih.gov For pyridinium (B92312) ions reacting with piperidine, a different order has been observed, with cyano groups being highly activating. nih.govrsc.org

Alternatively, the piperidine moiety can be formed by the reduction of the pyridine ring itself. The hydrogenation of pyridine derivatives to the corresponding piperidines is a well-established transformation. nih.gov This can be achieved using various catalytic systems, such as palladium on carbon (Pd/C) with hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate. chemicalbook.com For instance, dipicolinic acid can serve as a precursor for the synthesis of piperidine derivatives. researchgate.net

Another approach involves the initial synthesis of a substituted piperidine carboxylic acid, where the amino group is protected, for example, with a Boc group. researchgate.net This protected piperidine derivative can then be coupled to a suitable pyridine scaffold.

Table 2: Synthetic Routes for Piperidine Moiety Incorporation

| Starting Material | Key Transformation | Reagents/Conditions | Product Type |

| 6-Halopicolinic acid | Nucleophilic Aromatic Substitution | Piperidine, solvent, heat | This compound |

| Pyridine-2-carboxylic acid | Ring Hydrogenation | H₂, Pd/C or other catalysts | Piperidine-2-carboxylic acid wikipedia.org |

| Protected Piperidine Carboxylic Acid | Coupling Reaction | Coupling agents, Pyridine scaffold | Substituted Pyridine-Piperidine Adduct |

Molecular Architecture and Conformational Analysis of 6 Piperidin 1 Yl Picolinic Acid Derivatives

Crystallographic Investigations and Solid-State Behavior

While a specific crystal structure for 6-(Piperidin-1-yl)picolinic acid is not available in the reviewed literature, extensive crystallographic data on related picolinic acid derivatives provide a strong basis for understanding its likely solid-state behavior. Picolinic acids are well-known for forming a variety of hydrogen-bonded networks in the solid state. niscpr.res.in

Investigations into derivatives such as 5-(trifluoromethyl)picolinic acid reveal that these molecules often crystallize as hydrates. In the case of 5-(trifluoromethyl)picolinic acid monohydrate, the crystal structure is characterized by a water-bridged hydrogen-bonding network. iucr.orgnih.gov The picolinic acid molecule forms a centrosymmetric dimer linked by water molecules, with the carboxylic acid donating a hydrogen bond to a water molecule, which in turn donates a hydrogen bond to the carbonyl oxygen of the adjacent acid molecule. iucr.orgnih.gov These dimers are further assembled into two-dimensional sheets through additional hydrogen bonds involving the pyridine (B92270) nitrogen. iucr.org

In the absence of a solvate, picolinic acid itself can form co-crystals of its neutral and zwitterionic forms, creating zigzag chains via N—H···N and O—H···O intermolecular hydrogen bonds. nih.gov Given these precedents, this compound is expected to exhibit a rich and complex hydrogen-bonding arrangement in its crystalline form, likely involving its carboxylic acid group, pyridine nitrogen, and potentially water molecules if crystallized from aqueous solutions.

To illustrate the typical crystallographic parameters of a related derivative, the data for 5-(trifluoromethyl)picolinic acid monohydrate is presented below.

| Parameter | Value |

|---|---|

| Systematic Name | 5-(Trifluoromethyl)pyridine-2-carboxylic acid monohydrate |

| Chemical Formula | C₇H₄F₃NO₂·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.4086 (3) |

| b (Å) | 15.2281 (5) |

| c (Å) | 7.7819 (3) |

| β (°) | 99.695 (2) |

| Volume (ų) | 865.39 (6) |

Conformational Flexibility and Substituent Effects on Molecular Structure

The molecular structure of this compound possesses two primary regions of conformational flexibility: the piperidine (B6355638) ring and the rotational freedom about the C6-N(piperidine) bond.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, like other substituted piperidines, it can undergo ring inversion to an alternative chair form. The energetic preference for a specific chair conformation would be influenced by the orientation of the bond to the picolinic acid ring (axial vs. equatorial), though in a 1,1-disubstituted piperidine like this, the considerations differ from mono-substituted systems. Studies on 4-substituted piperidinium (B107235) salts show that electrostatic interactions between substituents and the protonated nitrogen can significantly stabilize the axial conformer. nih.gov

Finally, the carboxylic acid group at the 2-position has rotational freedom, but this is significantly restricted by the formation of a strong intramolecular hydrogen bond to the pyridine nitrogen, a characteristic feature of picolinic acids. niscpr.res.inresearchgate.net This interaction favors a conformation where the carboxylic acid proton is oriented towards the nitrogen, creating a stable six-membered ring-like structure.

Intramolecular and Intermolecular Interactions in the Crystalline State

The molecular interactions within the crystal lattice of this compound are expected to be dominated by hydrogen bonding.

Intramolecular Interactions: A defining feature of picolinic acid and its derivatives is the strong intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the nitrogen atom of the pyridine ring (O-H···N). niscpr.res.in This interaction is highly stable and is predicted by theoretical calculations to be present in the lowest energy conformer. niscpr.res.in This hydrogen bond effectively creates a planar, six-membered ring that enhances the rigidity of the molecule in the region of the carboxyl group. researchgate.net

Intermolecular Interactions: In the solid state, this intramolecular bond competes with intermolecular interactions. While the intramolecular O-H···N bond is favored, crystal packing forces can lead to the formation of intermolecular hydrogen bonds. As seen in related structures, if the intramolecular bond is broken, the carboxylic acid group can form strong O-H···O hydrogen bonds with a neighboring molecule, leading to the formation of cyclic dimers. nih.gov

Influence of Specific Substituents (e.g., Trifluoromethyl Group, Piperidine Moiety) on Electronic Properties

Substituents on the picolinic acid scaffold dramatically alter its electronic properties, which in turn affects reactivity, basicity, and potential for molecular interactions.

Piperidine Moiety: The piperidine group at the 6-position acts as an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density on the pyridine ring. The nitrogen atom of the piperidine ring donates electron density to the aromatic system, which can influence the basicity of the pyridine nitrogen and the acidity of the carboxylic acid group. Generally, EDGs decrease the acidity of a carboxylic acid on the ring. ucsb.edu

Trifluoromethyl Group: In contrast, the trifluoromethyl (-CF₃) group is a potent electron-withdrawing group (EWG). Its influence is primarily due to the strong inductive effect (-I) of the highly electronegative fluorine atoms. iucr.org When placed on the pyridine ring, a -CF₃ group significantly decreases the electron density of the aromatic system. This has several consequences:

It increases the acidity of the carboxylic acid group, making the proton more easily donated.

It decreases the basicity of the pyridine nitrogen, making it less likely to be protonated.

The trifluoromethyl group itself can participate in weak C-H···F and F···F intermolecular contacts, influencing crystal packing. iucr.org

The electronic nature of substituents is a critical factor in molecular design. Studies on substituted 3-hydroxy-picolinic acid have shown that the strategic placement of electron-donating and electron-withdrawing groups can be used to tune the molecule's energetic landscape and photochemical properties. aip.orgnih.gov The interplay between an electron-donating group like piperidine and the inherent properties of the picolinic acid core defines the unique chemical character of this compound.

| Substituent | Position | Electronic Effect | Predicted Impact on Ring Electron Density | Predicted Impact on Carboxylic Acid Acidity |

|---|---|---|---|---|

| Piperidin-1-yl | C6 | Electron-Donating (+I) | Increase | Decrease |

| Trifluoromethyl (-CF₃) | C5 | Electron-Withdrawing (-I) | Decrease | Increase |

Coordination Chemistry and Metal Ion Complexation Research

6-(Piperidin-1-yl)picolinic Acid as a Bidentate Ligand for Metal Ions

Picolinic acid and its derivatives, including this compound, typically function as bidentate ligands. digitellinc.com This means they bind to a central metal ion through two donor atoms. In the case of picolinic acid, these donor atoms are the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the deprotonated carboxylic acid (carboxylate) group. digitellinc.comresearchgate.net This coordination results in the formation of a stable five-membered chelate ring, a common structural motif in coordination chemistry. digitellinc.comresearchgate.net The stability of these complexes is a key reason for their widespread investigation. ajol.infonih.gov The general mode of coordination involves the pyridine nitrogen and the carbonyl oxygen of the adjacent carboxylic acid group. sjctni.edu

Structural Characterization of Metal Complexes Formed with Picolinic Acid Derivatives

The precise structure of metal complexes formed with picolinic acid derivatives is crucial for understanding their properties and potential applications. Scientists employ various analytical techniques to elucidate these structures, including single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. ajol.infonih.govnih.gov

Spectroscopic methods are also vital. In the ¹H NMR spectrum of a rhenium tricarbonyl complex with a piperidinyl-appended ligand, the appearance of methylene (B1212753) protons as two distinct doublets confirms their magnetic non-equivalence upon coordination to the rhenium center. nih.gov This change in the NMR signal is a clear indicator that complexation has occurred. nih.gov UV-visible spectroscopy is also used to identify intraligand electronic transitions within the complexes. nih.gov

Table 1: Examples of Structural Characterization of Metal Complexes with Picolinic Acid Derivatives

| Metal Ion | Picolinic Acid Derivative | Coordination Geometry | Characterization Techniques | Source(s) |

|---|---|---|---|---|

| Nickel(II) | 6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinic acid | Distorted Octahedral | X-ray Diffraction | nih.gov |

| Rhenium(I) | Substituted Picolinic Acids | Octahedral | X-ray Diffraction, NMR, Mass Spectrometry | nih.gov |

Research into Potential Applications of Metal Complexes as Research Probes

The ability of picolinic acid derivatives to form stable complexes with various metal ions has led to research into their use as research probes, particularly in the biomedical field. nih.gov These complexes are being explored as contrast agents for magnetic resonance imaging (MRI) and for labeling with radioisotopes for therapeutic applications. nih.gov

One significant area of research is in targeted alpha therapy for cancer. Polydentate ligands containing picolinic acid moieties have been evaluated for their ability to chelate the radioisotope Actinium-225 (²²⁵Ac). nih.gov These chelators, which outperform the current standard DOTA in radiolabeling efficiency at room temperature, can be attached to targeting vectors like peptides. nih.gov For example, a DOTA-modified peptide targeting the melanocortin 1 receptor was successfully radiolabeled with ²²⁵Ac and showed targeted uptake in tumor-bearing mice, demonstrating the potential of this approach for developing new radiopharmaceuticals. nih.gov

Investigations of Rhenium Complexes of Picolinic Acid Derivatives in Chemical Biology

Rhenium shares chemical similarities with technetium, whose isotope ⁹⁹ᵐTc is a workhorse in nuclear medicine, making rhenium complexes objects of intense study. nih.gov Investigations into rhenium complexes of picolinic acid derivatives are a key area of research in chemical biology.

For example, rhenium(I) tricarbonyl complexes of various picolinic acid derivatives have been synthesized and studied as potential inhibitors of the SARS-CoV-2 main protease (3CLpro). nih.gov Mass spectrometry studies confirmed a direct covalent interaction between the rhenium complex and the enzyme's active site. nih.gov This research highlights the potential for these metal complexes to act as targeted therapeutic agents.

In another study, a piperidinyl-appended dipicolylamine ligand and its corresponding rhenium tricarbonyl complex were synthesized and characterized. nih.gov These compounds were investigated as potential therapeutic agents for human breast cancer. nih.govresearchgate.net The coordination of the ligand to the rhenium metal was confirmed through spectroscopic analysis, laying the groundwork for further biological evaluation. nih.gov The development of hydrophilic rhenium complexes with picolinic acid is also being pursued to create platforms for designing target-specific radiopharmaceuticals with favorable pharmacokinetic properties. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Actinium-225 |

| 6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinic acid |

| Nickel(II) |

| Rhenium |

| Technetium-99m |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of the Piperidinyl Moiety and its Substitution Patterns on Biological Efficacy

The piperidine (B6355638) ring, a ubiquitous scaffold in pharmaceuticals, plays a pivotal role in the biological activity of 6-(piperidin-1-yl)picolinic acid derivatives. nih.gov Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of interactions with biological targets. The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or become protonated, influencing the molecule's solubility, cell permeability, and binding affinity.

In the context of designing potent PI3Kδ inhibitors, a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives were synthesized. researchgate.net The study revealed that substitutions on the piperidine ring were critical for both potency and selectivity. For example, compounds A5 and A8 were identified as potent PI3Kδ inhibitors with IC50 values of 1.3 and 0.7 nM, respectively. researchgate.net This highlights the significant role that the piperidinyl moiety and its substitution patterns play in achieving high biological efficacy.

The following table summarizes the impact of piperidine substitutions on the PI3Kδ inhibitory activity of selected 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives.

| Compound | Substitution on Piperidine Ring | PI3Kδ IC50 (nM) |

| A5 | Unsubstituted | 1.3 |

| A8 | Unsubstituted | 0.7 |

| Data sourced from a study on potent PI3Kδ inhibitors. researchgate.net |

Role of the Picolinic Acid Core in Ligand-Receptor Interactions

The picolinic acid core is a critical component for the biological activity of this class of compounds, serving as a key anchor for ligand-receptor interactions. nih.govdovepress.com Picolinic acid, a derivative of pyridine (B92270) with a carboxylic acid at the 2-position, is a bidentate chelating agent, meaning it can bind to a central metal atom at two points. wikipedia.orgresearchgate.net This chelation is often crucial for the molecule's mechanism of action. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl group can participate in essential hydrogen bonding and electrostatic interactions within the active site of a target protein. researchgate.net

The pyridine ring itself is a common feature in many FDA-approved drugs due to its ability to engage in various non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. mdpi.com The physicochemical properties of a molecule can be significantly improved by replacing a phenyl group with a pyridine ring, which can lead to enhanced biochemical potency and target selectivity. nih.gov

In the field of herbicide research, picolinic acid and its derivatives are recognized as a significant class of synthetic auxin herbicides. nih.govmdpi.com Molecular docking analyses of certain 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives revealed that the picolinic acid moiety docks intensively with the auxin-signaling F-box protein 5 (AFB5) receptor. nih.govmdpi.com This interaction is fundamental to their herbicidal activity. The carboxyl group of the picolinic acid is essential for binding to the receptor, mimicking the natural auxin hormone.

Computational Approaches in SAR Analysis (e.g., Molecular Docking, Molecular Dynamics Simulation)

Computational methods are indispensable tools for elucidating the SAR of this compound derivatives and guiding the design of new, more potent analogues. Molecular docking and molecular dynamics (MD) simulations are two of the most powerful techniques used in this regard.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, allowing researchers to visualize the key interactions at the molecular level. For instance, in the development of novel herbicides, molecular docking studies showed that a 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivative, compound V-7, docked more effectively with the AFB5 receptor than the established herbicide picloram (B1677784). nih.gov This provided a rational explanation for its superior herbicidal activity. Similarly, docking studies of PI3Kδ inhibitors revealed that a potent derivative, A8, formed three crucial hydrogen bonds with the enzyme, which likely accounts for its high inhibitory activity. researchgate.net

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is another computational approach that has been successfully applied. A 3D-QSAR model was constructed for a series of picolinic acid-based herbicides, which helped to guide the subsequent synthetic strategy for developing compounds with even greater potency. mdpi.com These models provide a mathematical relationship between the chemical structures of a series of compounds and their biological activities, offering valuable predictive power.

The following table illustrates the binding energies of selected picolinic acid derivatives with the AFB5 receptor, as determined by molecular docking studies.

| Compound | Binding Energy (kcal/mol) |

| Picloram | -5.8 |

| V-7 | -7.2 |

| Data from a study on novel synthetic auxin herbicides. nih.gov |

Rational Design Strategies for Enhanced Biological Activity in Derivatives

Rational drug design is an inventive process that leverages the knowledge of a biological target to create new medications. wikipedia.orgslideshare.net This approach has been instrumental in the development of derivatives of this compound with enhanced biological activity. The process typically begins with a lead compound, which is then systematically modified to optimize its interaction with the target. mdpi.com

One common strategy is to modify the substituents on both the piperidinyl moiety and the picolinic acid core. For example, in the design of new herbicides, researchers used the structural skeleton of existing picolinate (B1231196) compounds as a template to design and synthesize a series of 33 novel derivatives with potent herbicidal activity. nih.govmdpi.com By introducing different aryl-substituted pyrazolyl groups at the 6-position of the picolinic acid, they were able to significantly enhance the inhibitory activity against the growth of Arabidopsis thaliana roots. nih.gov

Another rational design strategy involves isosteric replacement, where one functional group is replaced by another with similar physical or chemical properties. For instance, replacing a phenyl ring with a pyridine ring can improve pharmacological parameters. nih.gov This strategy can be employed to enhance the binding affinity, selectivity, and pharmacokinetic properties of the parent compound.

Computational tools play a crucial role in these rational design strategies. By using molecular docking and 3D-QSAR models, chemists can predict which modifications are most likely to lead to improved biological activity before undertaking the synthesis, thereby saving time and resources. nih.govmdpi.com The iterative cycle of design, synthesis, and testing, guided by computational analysis, is a powerful paradigm for the development of novel and effective bioactive molecules based on the this compound scaffold.

Applications in Fundamental Research and Beyond

Role as Chemical Building Blocks for Complex Molecular Architectures

The piperidine (B6355638) and picolinic acid motifs are prevalent in biologically active molecules, making their combination in 6-(Piperidin-1-yl)picolinic acid a significant starting point for medicinal chemists. acs.org Picolinic acid itself is a well-established chelating agent and an intermediate in tryptophan metabolism. nih.govnih.gov The piperidine ring, a saturated version of pyridine (B92270), offers a three-dimensional structure that is increasingly sought after by drug makers aiming to move beyond flat, aromatic systems. acs.org

The synthesis of complex molecules often leverages simpler, functionalized building blocks. A new, two-step strategy has been developed to create substituted piperidines, which are relevant to drug development, by using enzymatic oxidation and radical cross-coupling. acs.org This method starts with commercially available carboxylated piperidines, highlighting the utility of such precursors in building more elaborate structures. acs.org

Derivatives of this compound, such as 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol (B44631) ester, serve as reactants in the synthesis of complex materials. sigmaaldrich.com This boronic acid ester, for instance, is used to create aromatic copolyamides that function as fluorescent chemosensors and to synthesize purine-based P2X7 receptor antagonists. sigmaaldrich.com Similarly, other functionalized derivatives like 6-(Piperidin-1-yl)pyridine-3-carbaldehyde are available as building blocks for further chemical synthesis. sigmaaldrich.com The synthesis of various amide derivatives from picolinic acid demonstrates the reactivity of the carboxyl group, a key feature of this compound, which can be converted to an acid chloride to facilitate reactions. kcl.ac.uk

Utility in the Development of Research Probes and Tool Compounds for Biological Systems

The development of peripherally restricted CB1 receptor inverse agonists has utilized the piperidine motif as a key structural component. nih.gov In these studies, the piperidine group of a lead compound was functionalized to explore a specific binding pocket in the human CB1 receptor. nih.gov This research led to the creation of potent and selective inverse agonists of hCB1, with one compound successfully blocking alcohol-induced liver steatosis in mice. nih.gov

The picolinic acid scaffold is also a core component in the design of synthetic auxin herbicides. nih.govnih.gov By modifying this structure, researchers have developed compounds with significant herbicidal activity. nih.govnih.gov For example, a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were synthesized and tested for their ability to inhibit root growth in Arabidopsis thaliana. nih.govnih.gov One compound, V-7, showed an IC50 value 45 times lower than the commercial herbicide halauxifen-methyl (B1255740). nih.govnih.gov Molecular docking studies indicated that this compound binds more effectively to the auxin-signaling F-box protein 5 (AFB5) receptor than the established herbicide picloram (B1677784). nih.govnih.gov These findings underscore the utility of picolinic acid derivatives as tool compounds to probe biological pathways, such as auxin signaling in plants.

The table below summarizes the findings from the molecular docking analysis of these novel picolinic acid compounds.

| Compound | Binding Energy (kJ/mol) |

| Picloram | - |

| Compound V-7 | -8.59 |

This table shows the predicted binding energy of compound V-7 compared to the reference compound picloram, indicating a higher affinity for the AFB5 receptor. nih.gov

Research into Potential for Agrochemical Development

Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides. nih.govnih.gov Recently, new picolinate (B1231196) compounds like halauxifen-methyl and florpyrauxifen-benzyl have been commercialized. nih.govnih.gov Research efforts have focused on modifying the picolinic acid skeleton to discover new herbicidal molecules with improved efficacy and crop selectivity. nih.govnih.govmdpi.com

One strategy involves introducing a pyrazolyl group at the 6-position of the picolinic acid ring. nih.gov This led to the design and synthesis of 33 novel 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds. nih.govnih.gov Bioassay tests revealed that compound V-8 had better post-emergence herbicidal activity against certain weeds than picloram at a dosage of 300 g/ha, while being safe for crops like corn, wheat, and sorghum. nih.govnih.gov Another study focused on designing 6-indazolyl-2-picolinic acids, which also showed potent herbicidal effects. nih.gov These studies demonstrate that 6-substituted picolinic acids are promising lead structures for the development of new synthetic auxin herbicides. nih.govnih.govnih.gov

The herbicidal activity of these compounds was evaluated through various bioassays, with the results indicating their potential for weed management.

| Compound | Application Rate | Efficacy | Crop Safety |

| Compound V-8 | 300 g/ha | Better post-emergence activity than picloram | Safe for corn, wheat, sorghum |

| Picloram | 300 g/ha | Reference herbicide | - |

This table compares the herbicidal performance of a novel picolinic acid derivative (V-8) with the commercial herbicide picloram. nih.govnih.gov

Crystallization Studies for Controlled Material Science Applications

The study of crystallization provides essential data for the development of new materials with controlled properties. Research has been conducted on the solubility and crystallization of picolinic acid, an isomer of nicotinic acid (Vitamin B3) and isonicotinic acid, to understand its solid-state structure. researchgate.netmdpi.comulisboa.pt These studies are important because while Vitamin B3 has been extensively explored, picolinic acid has received less attention. mdpi.comulisboa.pt

Solubility experiments showed that picolinic acid is highly soluble in water, less so in ethanol, and even less in acetonitrile (B52724). mdpi.comulisboa.pt Analysis of the crystallization process revealed that picolinic acid can exist in two polymorphic forms, and no hydrates or solvates were found under the tested conditions. mdpi.comulisboa.pt The crystal structure was determined using single-crystal X-ray diffraction, and the powder patterns were indexed as monoclinic. mdpi.com Such fundamental studies on the crystallization behavior of picolinic acid and its derivatives are crucial for applications in material science and for ensuring the purity and stability of pharmaceutical and other chemical products. researchgate.netmdpi.commdpi.com

The table below details the solubility of picolinic acid in different solvents at approximately 293 K.

| Solvent | Solubility (g·kg⁻¹) |

| Water | ~862.5 |

| Ethanol | ~57.1 |

| Acetonitrile | ~17.0 |

This table illustrates the significant differences in the solubility of picolinic acid across various polar solvents. mdpi.comulisboa.pt

Advanced Spectroscopic and Analytical Characterization Techniques for Research Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 6-(Piperidin-1-yl)picolinic acid by providing information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the picolinic acid ring and the piperidine (B6355638) ring. The aromatic protons on the pyridine (B92270) ring would typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm. Specifically, for picolinic acid, the proton adjacent to the nitrogen (at position 6) is the most deshielded. chemicalbook.com In this compound, the substitution at this position will alter the chemical shifts of the remaining pyridine protons. The protons of the piperidine ring will exhibit signals in the upfield region. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to resonate at a different chemical shift than the protons on the other carbons of the piperidine ring (β- and γ-protons) due to the influence of the electronegative nitrogen atom. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound would be expected to display 11 distinct carbon signals, corresponding to the 11 carbon atoms in its structure, assuming no coincidental overlap of signals. The carbonyl carbon of the carboxylic acid group is characteristically found in the most downfield region of the spectrum, typically above δ 160 ppm. chemicalbook.com The carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm), while the aliphatic carbons of the piperidine ring would appear in the upfield region (typically δ 20-60 ppm). chemicalbook.com The carbon atoms of the piperidine ring attached to the nitrogen would be the most downfield of the aliphatic signals.

While specific experimental NMR data for this compound is not widely published, data for related structures, such as amides derived from picolinic acid, have been characterized using variable temperature ¹H NMR to study conformational changes. nih.govresearchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent features would include:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.

C-N Stretch: The stretching vibration of the C-N bond of the piperidine ring attached to the pyridine ring would likely appear in the 1250-1350 cm⁻¹ region.

Aromatic C=C and C=N Stretches: The pyridine ring will show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

Aliphatic C-H Stretches: The C-H stretching vibrations of the piperidine ring's methylene (B1212753) groups would be observed just below 3000 cm⁻¹. nist.gov

IR spectra of picolinic acid and its derivatives show characteristic bands for the pyridine ring and the carboxylic acid functional group. researchgate.netresearchgate.net For instance, the deformation vibration of the pyridine ring is often observed between 760 and 772 cm⁻¹. researchgate.net

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | 2500-3300 (broad) |

| Carboxylic Acid C=O | 1700-1725 |

| Aromatic C=C & C=N | 1400-1600 |

| Aliphatic C-H | <3000 |

| C-N | 1250-1350 |

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) in a high-resolution mass spectrum would confirm its molecular weight of 206.24 g/mol . scbt.comchemscene.com

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. ESI is a soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺ at m/z 207. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for picolinic acid derivatives involve the loss of the carboxyl group (as CO₂ or COOH). nih.gov Mass spectral data for picolinic acid is available and shows characteristic peaks that aid in its identification. mzcloud.org

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal of this compound would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. This technique is crucial for confirming the connectivity of the piperidine ring to the picolinic acid backbone and for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Chromatographic Methods for Purity and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique. For a polar, ionizable compound like this compound, reversed-phase HPLC would be a suitable method for purity analysis. A C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) would likely provide good separation from impurities. The retention time of the compound is a key identifier under specific chromatographic conditions. HPLC methods have been developed for the separation of picolinic acid isomers, demonstrating the utility of this technique for analyzing closely related pyridine carboxylic acids. sielc.comhelixchrom.com

Emerging Research Frontiers and Future Perspectives

Identification of Novel Biological Targets for 6-(Piperidin-1-yl)picolinic Acid Scaffolds

The picolinic acid framework is a privileged structure in drug discovery, historically leading to drugs for a wide array of diseases. nih.govdovepress.com Research continues to uncover new applications for its derivatives by exploring their interactions with a diverse range of biological targets beyond their traditional uses. The this compound scaffold, in particular, has been the basis for identifying potent and selective modulators of several important enzyme and receptor systems.

Key research findings include:

Cannabinoid Receptor 1 (CB1): Derivatives of 6-(piperidin-1-yl)-8,9-diphenyl purine (B94841) have been identified as potent inverse agonists of the human CB1 receptor. nih.gov These efforts aim to develop peripherally restricted antagonists, which could treat conditions like diabetes and hepatic disorders without the adverse neuropsychiatric effects associated with brain-penetrant CB1 antagonists. nih.gov

Cholinesterases (AChE and BChE): In the search for treatments for Alzheimer's disease, hybrid molecules incorporating a piperidine (B6355638) moiety have shown promise. mdpi.com Specifically, quinoline (B57606) thiosemicarbazones featuring a 2-(piperidin-1-yl) substituent have been synthesized and identified as potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

Stearoyl-CoA Desaturase-1 (SCD-1): Starting from a known inhibitor, optimization led to the discovery of benzoylpiperidine analogs with strong inhibitory activity against SCD-1. nih.gov One such compound, 6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid (2-hydroxy-2-pyridin-3-yl-ethyl)amide, demonstrated significant plasma triglyceride-lowering effects in animal models. nih.gov

Auxin Receptors in Plants: While outside of human therapeutics, research into picolinic acid derivatives has identified novel herbicides that function as synthetic auxins. nih.gov Compounds based on a 6-(1-pyrazolyl)-2-picolinic acid structure have shown high efficacy by binding to the AFB5 auxin receptor, demonstrating the scaffold's versatility in different biological kingdoms. nih.gov

Table 1: Novel Biological Targets for Picolinic Acid Derivatives

| Biological Target | Derivative Class | Potential Therapeutic Application | Key Findings | Reference |

|---|---|---|---|---|

| Cannabinoid Receptor 1 (CB1) | 6-(Piperidin-1-yl)-8,9-diphenyl purines | Diabetes, Hepatic Disorders, Fibrosis | Potent and selective inverse agonists with efforts to limit brain penetration. | nih.gov |

| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | 2-(Piperidin-1-yl)quinoline thiosemicarbazones | Alzheimer's Disease | Identification of potent dual inhibitors of both enzymes. | mdpi.com |

| Stearoyl-CoA Desaturase-1 (SCD-1) | Benzoylpiperidine-pyridazine carboxamides | Hypertriglyceridemia | Potent inhibitors that lower plasma triglycerides in vivo. | nih.gov |

| Apoptosis signal-regulating kinase 1 (ASK1) | Picolinic acid derivatives | Inflammatory diseases, neurodegenerative diseases | Derivatives showed significant inhibitory effect with IC₅₀ < 300 nM. | dovepress.com |

Application of Advanced Synthetic Methodologies (e.g., Flow Chemistry, Green Chemistry Principles)

The synthesis of this compound and its derivatives is evolving with the adoption of advanced methodologies that prioritize efficiency, safety, and sustainability. Flow chemistry and green chemistry principles are becoming increasingly important in this context.

Flow Chemistry: Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis. By performing reactions in a continuously flowing stream through a reactor, it allows for superior control over reaction parameters, enhanced heat transfer, and improved safety, particularly for highly exothermic or hazardous reactions. rsc.orgmit.edu This technology bridges the gap between academic discovery and industrial production by providing more reproducible and scalable processes. rsc.org For the synthesis of complex molecules like picolinic acid derivatives, flow chemistry can lead to higher yields, shorter reaction times, and reduced waste generation. mit.eduresearchgate.net The use of gas-liquid reactions in flow, for instance, makes the use of renewable building blocks like CO2 more practical. mit.edu

Green Chemistry Principles: The twelve principles of green chemistry provide a framework for creating more environmentally benign chemical processes. mit.edu Key principles being applied to the synthesis of picolinic acid derivatives include:

Catalysis: The use of reusable, heterogeneous catalysts is a cornerstone of green chemistry. researchgate.net For example, naturally occurring 2-picolinic acid itself has been used as a sustainable hydrogen bond donor catalyst for the cycloaddition of CO2 to epoxides. rsc.org Other research has employed novel heterogeneous catalysts for picolinate (B1231196) synthesis that can be easily separated and reused multiple times without significant loss of efficiency. researchgate.net

Safer Solvents and Reagents: Efforts are being made to replace hazardous reagents. For instance, while the synthesis of picolinamide (B142947) can involve thionyl chloride, which is hazardous, alternative coupling agents are continuously being explored. researchgate.netnih.gov Microwave-assisted synthesis has also been employed as an energy-efficient method to produce piperidine-containing quinolines in excellent yields. mdpi.com

Table 2: Comparison of Batch vs. Flow Chemistry in Chemical Synthesis

| Feature | Batch Chemistry | Flow Chemistry | Green Chemistry Alignment |

|---|---|---|---|

| Scale | Difficult to scale up, "scale-up" issues common. | Easily scalable by running the system for longer. | Promotes efficient resource use and scalability. rsc.org |

| Safety | Poor heat transfer can lead to thermal runaways. | Superior heat and mass transfer, smaller reaction volumes. | Inherently safer design (Principle #12). rsc.orgmit.edu |

| Control | Limited control over temperature, mixing, and time. | Precise control over all reaction parameters. | Enables process optimization and waste reduction (Principle #1). mit.edu |

| Efficiency | Often requires intermediate purification steps. | Can integrate multiple reaction and purification steps. | Increases energy efficiency and reduces separation steps (Principles #6, #7). researchgate.net |

| Waste | Can generate significant solvent and reagent waste. | Minimizes solvent use and can improve yields. | Prevention of waste (Principle #1). mit.edu |

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To accurately predict the clinical potential of this compound derivatives, research is moving beyond simple, two-dimensional cell cultures towards more physiologically relevant model systems. The choice of preclinical model is critical, as the interaction between a compound and its target can differ significantly between systems, making direct comparisons between studies difficult. nih.gov

Future mechanistic studies on picolinic acid derivatives will likely rely on:

3D Spheroids and Organoids: These models better mimic the three-dimensional architecture, cell-cell interactions, and nutrient gradients of native tissues and tumors. They are superior for assessing drug penetration and efficacy compared to monolayer cultures.

Co-culture Systems: Since many diseases involve complex interactions between different cell types, co-culture models are essential. For cancer, this could involve culturing tumor cells with cancer-associated fibroblasts (CAFs), which are often the primary expressers of therapeutic targets. nih.gov This is crucial for evaluating drugs that target the tumor microenvironment.

Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, retain the genetic and histological characteristics of the original tumor. They are considered a more accurate model for predicting patient response to therapy.

Advanced Ex Vivo Models: Using freshly isolated patient tissues in an ex vivo setting allows for the study of drug effects in a complete, native tissue environment for a short period. This can provide valuable data on target engagement and off-target effects. For example, the evaluation of FAP-targeted tracers in different xenograft models revealed that the tumor cell line itself can attract host cells (murine fibroblasts), altering the target landscape and impacting tracer binding. nih.gov This highlights the need for models that recapitulate the complex interplay between tumor and stroma.

Exploration of Multi-Targeting Approaches with Picolinic Acid Derivatives

The concept of designing single chemical entities that can modulate multiple biological targets simultaneously—a multi-target or polypharmacology approach—is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. researchgate.net The structural versatility of the picolinic acid scaffold makes it an attractive starting point for developing such multi-targeted ligands. nih.govdovepress.com

This strategy is being explored in several ways:

Dual Inhibition: As seen with the development of dual AChE/BChE inhibitors for Alzheimer's disease, a single molecule based on a piperidine-containing scaffold can be optimized to bind to two related enzymes. mdpi.com This can offer a superior therapeutic effect compared to a single-target agent.

Computational Drug Repurposing: In silico methods, such as docking large libraries of known drugs against multiple disease-relevant proteins, can identify existing molecules with multi-target potential. researchgate.net This approach has suggested that molecules with purine and pyrimidine (B1678525) structures, related to some picolinic acid derivatives, could be promising templates for developing multi-target anti-psoriatic agents. researchgate.net

Pharmacophore Hybridization: This involves rationally designing a molecule that combines the key structural features (pharmacophores) required for activity at two or more distinct targets. Given the wide range of enzymes and receptors that picolinic acid derivatives are known to inhibit, there is significant potential to create novel hybrids. For example, one could envision combining a picolinic acid-based moiety known to inhibit a kinase with a side chain that targets a different protein involved in the same disease pathway.

Table 3: Potential Multi-Targeting Strategies with Picolinic Acid Scaffolds

| Strategy | Description | Example/Potential Application | Reference |

|---|---|---|---|

| Dual Enzyme Inhibition | A single molecule designed to inhibit two related enzymes in a disease pathway. | Design of dual AChE/BChE inhibitors for Alzheimer's Disease. | mdpi.com |

| Kinase/Receptor Targeting | Combining a kinase inhibitor pharmacophore with a moiety that targets a cell surface receptor. | A hypothetical molecule could inhibit an intracellular signaling kinase while also blocking an upstream growth factor receptor. | nih.govdovepress.com |

| Anti-inflammatory & Anti-proliferative | Creating a hybrid that targets an inflammatory mediator (e.g., a cytokine receptor) and a cell cycle protein. | Treatment of cancers where inflammation is a key driver of proliferation. | researchgate.net |

| Computational Repositioning | Using docking studies to screen a library of picolinic acid derivatives against a panel of disease-related targets. | Identifying a single compound that favorably binds to multiple targets in a complex disease like psoriasis or cancer. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Piperidin-1-yl)picolinic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A two-step synthesis involving acetylation and oxidation is commonly used for structurally related picolinic acid derivatives. For example, 2-amino-6-picoline can be acetylated with acetic anhydride (95°C, toluene, overnight) to protect the amine group, followed by oxidation to introduce the carboxylic acid functionality . Optimization includes adjusting solvent polarity, temperature, and catalyst loading. Post-synthesis purification via recrystallization or HPLC (using C18 columns) ensures high purity (>95%) .

Q. How should researchers handle this compound to ensure safety and stability during experiments?

- Methodological Answer : Refer to SDS guidelines for analogous compounds (e.g., 6-(Methylsulfonyl)picolinic acid):

- Storage : Keep in airtight containers at 2–8°C, protected from light to prevent degradation .

- Safety : Use PPE (gloves, lab coats) and work in a fume hood. For spills, neutralize with inert absorbents and dispose of as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm piperidine and picolinic acid moieties. Key signals include aromatic protons (δ 7.5–8.5 ppm) and piperidine methylene groups (δ 1.5–2.5 ppm) .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

- MS : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 222.24 for C₁₁H₁₄N₂O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Data Analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values across studies. For instance, discrepancies in enzyme inhibition may arise from assay conditions (pH, temperature) or solvent effects (DMSO vs. aqueous buffers) .

- Replication : Reproduce experiments using standardized protocols (e.g., fixed ligand concentrations, controlled cell lines) .

Q. What catalytic applications exist for this compound in cross-coupling reactions?

- Methodological Answer : The compound’s nitrogen-rich structure makes it a potential ligand in palladium-catalyzed reactions. For example, palladium dichloride adducts of similar picolinic acids catalyze decarboxylative cross-coupling with aryl bromides (e.g., 70–85% yield under inert atmosphere at 110°C) . Optimize ligand-to-metal ratios (1:1 to 2:1) and monitor reaction progress via TLC or GC-MS.

Q. How can crystallographic data enhance the design of this compound-based supramolecules?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond angles and packing patterns critical for supramolecular assembly. For instance, hydrogen bonding between carboxylic acid groups and pyridine nitrogen atoms dictates stacking in oligoamides . Use Mercury software to analyze intermolecular interactions and predict stability in biological environments.

Methodological Frameworks

Q. How can the PICOT framework guide hypothesis-driven research on this compound’s therapeutic potential?

- Methodological Answer :

- Population (P) : Target biological system (e.g., cancer cell lines).

- Intervention (I) : Dose-dependent application of this compound.

- Comparison (C) : Benchmark against cisplatin or other chemotherapeutics.

- Outcome (O) : Measure apoptosis rates via flow cytometry.

- Time (T) : 24–72 hr exposure periods.

This structure ensures alignment with clinical relevance and reproducibility .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer :

- Process Control : Monitor reaction intermediates via inline FT-IR or Raman spectroscopy.

- Quality Metrics : Enforce strict thresholds for purity (≥98% by HPLC) and solubility (>10 mg/mL in DMSO) .

- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., solvent volume, catalyst type) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.